molecular formula C13H19NO B5293435 N-[1-(4-ethylphenyl)ethyl]propanamide

N-[1-(4-ethylphenyl)ethyl]propanamide

Cat. No.: B5293435
M. Wt: 205.30 g/mol
InChI Key: XXVUUDZEPFFANB-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]propanamide is an organic compound with the molecular formula C13H19NO It is characterized by the presence of an amide functional group attached to a propanamide backbone, with a 4-ethylphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(4-ethylphenyl)ethyl]propanamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethylacetophenone with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ketone, which is subsequently converted to the amide through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylphenyl)ethyl]propanamide
  • N-[1-(4-isopropylphenyl)ethyl]propanamide
  • N-[1-(4-tert-butylphenyl)ethyl]propanamide

Uniqueness

N-[1-(4-ethylphenyl)ethyl]propanamide is unique due to its specific structural features, such as the 4-ethylphenyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)10(3)14-13(15)5-2/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUUDZEPFFANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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